molecular formula C11H14N2O2 B130944 Ethyl 3-(allylamino)isonicotinate CAS No. 157361-40-5

Ethyl 3-(allylamino)isonicotinate

Cat. No.: B130944
CAS No.: 157361-40-5
M. Wt: 206.24 g/mol
InChI Key: GPEXVHLAJSQHIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(allylamino)isonicotinate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an ethyl ester group at the 4-position of the pyridine ring and an allylamino group at the 3-position. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-allylaminopyridine-4-carboxylate typically involves the reaction of 3-aminopyridine with ethyl chloroformate and allylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The general reaction scheme is as follows:

    Step 1: 3-aminopyridine is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form ethyl 3-aminopyridine-4-carboxylate.

    Step 2: The intermediate product is then reacted with allylamine to form ethyl 3-allylaminopyridine-4-carboxylate.

Industrial Production Methods

In an industrial setting, the production of ethyl 3-allylaminopyridine-4-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can further optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(allylamino)isonicotinate can undergo various chemical reactions, including:

    Oxidation: The allylamino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, alkyl halides, or acyl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Ethyl 3-(allylamino)isonicotinate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of ethyl 3-allylaminopyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-aminopyridine-4-carboxylate: Lacks the allylamino group, which may result in different chemical and biological properties.

    3-Allylaminopyridine: Lacks the ethyl ester group, affecting its solubility and reactivity.

    Pyridine-4-carboxylate derivatives: Various derivatives with different substituents at the 3-position, leading to diverse applications and properties.

Uniqueness

Ethyl 3-(allylamino)isonicotinate is unique due to the presence of both the ethyl ester and allylamino groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

157361-40-5

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

ethyl 3-(prop-2-enylamino)pyridine-4-carboxylate

InChI

InChI=1S/C11H14N2O2/c1-3-6-13-10-8-12-7-5-9(10)11(14)15-4-2/h3,5,7-8,13H,1,4,6H2,2H3

InChI Key

GPEXVHLAJSQHIM-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C=NC=C1)NCC=C

Canonical SMILES

CCOC(=O)C1=C(C=NC=C1)NCC=C

Synonyms

4-Pyridinecarboxylicacid,3-(2-propenylamino)-,ethylester(9CI)

Origin of Product

United States

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